molecular formula C8H15O2Tl B13736087 thallium(I) octanoate CAS No. 18993-50-5

thallium(I) octanoate

Cat. No.: B13736087
CAS No.: 18993-50-5
M. Wt: 347.59 g/mol
InChI Key: FWHYAAFZQBJZLE-UHFFFAOYSA-M
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Thallium(I) octanoate can be synthesized by reacting thallium(I) ethoxide with octanoic acid in a petroleum ether solution. The reaction is typically carried out by slowly adding thallium(I) ethoxide to a stirred solution of octanoic acid in petroleum ether, which has a boiling point of 60-80°C .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis process in a laboratory setting can be scaled up for industrial purposes. The key is to maintain controlled reaction conditions to ensure the purity and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: Thallium(I) octanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of thallium(I) octanoate involves its ability to mimic potassium ions, which allows it to interfere with various biological processes. Thallium ions can disrupt cellular functions by inhibiting enzymes and interfering with ion channels. This leads to oxidative stress, DNA damage, and apoptosis in cells .

Comparison with Similar Compounds

  • Thallium(I) acetate
  • Thallium(I) triflate
  • Thallium(I) bromide

Comparison: Thallium(I) octanoate is unique due to its specific organic ligand, octanoic acid, which imparts distinct properties compared to other thallium(I) compounds. For example, thallium(I) acetate and thallium(I) triflate are more commonly used in organic synthesis, while thallium(I) bromide is known for its photosensitivity .

Properties

CAS No.

18993-50-5

Molecular Formula

C8H15O2Tl

Molecular Weight

347.59 g/mol

IUPAC Name

octanoate;thallium(1+)

InChI

InChI=1S/C8H16O2.Tl/c1-2-3-4-5-6-7-8(9)10;/h2-7H2,1H3,(H,9,10);/q;+1/p-1

InChI Key

FWHYAAFZQBJZLE-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCC(=O)[O-].[Tl+]

Origin of Product

United States

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